molecular formula C9H13NO3S B1414825 N-(3-hydroxyphenyl)propane-1-sulfonamide CAS No. 1042555-41-8

N-(3-hydroxyphenyl)propane-1-sulfonamide

Cat. No.: B1414825
CAS No.: 1042555-41-8
M. Wt: 215.27 g/mol
InChI Key: LVWXZUGNWJJKGS-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a propane-1-sulfonamide group attached to a 3-hydroxyphenyl ring.

Properties

IUPAC Name

N-(3-hydroxyphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-6-14(12,13)10-8-4-3-5-9(11)7-8/h3-5,7,10-11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWXZUGNWJJKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)propane-1-sulfonamide typically involves the reaction of 3-hydroxybenzene with propane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-hydroxybenzene+propane-1-sulfonyl chlorideThis compound\text{3-hydroxybenzene} + \text{propane-1-sulfonyl chloride} \rightarrow \text{this compound} 3-hydroxybenzene+propane-1-sulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)propane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity The 3-hydroxyphenyl group in the target compound increases hydrophilicity and hydrogen-bonding capacity, which may enhance interactions with polar enzyme active sites compared to the 3-CF₃-phenoxy group in ’s analog, which introduces lipophilicity and electron-withdrawing effects .

Functional Group Variations

  • Sulfonamide vs. Amide : Sulfonamides (e.g., target compound) generally exhibit greater acidity (pKa ~10–11) and metabolic stability compared to amides (e.g., ’s propanamide), which are more prone to hydrolysis .

Synthetic Complexity

  • Derivatives with diazepane or trifluoromethyl groups () require multi-step syntheses, as seen in ’s protocols (e.g., refluxing with CS₂/KOH or LiH-mediated coupling) . These steps often result in lower yields (e.g., 0.011–0.052 g in ) compared to simpler analogs .

Research Implications and Notes

  • Pharmacological Potential: The hydroxyl and sulfonamide groups in the target compound make it a candidate for carbonic anhydrase inhibition or antimicrobial activity, though specific data are lacking in the provided evidence.
  • Storage and Handling: Analogs like N-(3-amino-2-methylphenyl)propane-1-sulfonamide require long-term storage at controlled temperatures, as noted in .

Biological Activity

N-(3-hydroxyphenyl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article delves into the compound's synthesis, biological activity, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-hydroxyaniline with propane-1-sulfonyl chloride. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the product.

Anti-inflammatory Activity

This compound has shown promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound exhibited an IC50 value indicating effective inhibition of NO production at concentrations as low as 5 µM.

Table 1: Inhibition of NO Production by this compound

Concentration (µM)% Inhibition of NO Production
125%
555%
1075%

The mechanism of action appears to involve the inhibition of inducible nitric oxide synthase (iNOS) expression, which is crucial in the inflammatory response.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. In a series of cytotoxicity assays against various cancer cell lines, including A498 renal cancer cells, the compound demonstrated significant activity with an IC50 value of approximately 6 µM.

Table 2: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
A498 (Renal Cancer)6
MCF-7 (Breast Cancer)8
HCT-116 (Colon Cancer)7

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects : A study conducted by researchers showed that this compound significantly reduced the levels of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.
  • Cytotoxicity in Cancer Cells : Another research effort focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound induces apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-hydroxyphenyl)propane-1-sulfonamide
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N-(3-hydroxyphenyl)propane-1-sulfonamide

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